molecular formula C19H19N3O2S B12480126 N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B12480126
M. Wt: 353.4 g/mol
InChI Key: KFXFFEUZAVHVTR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.

    Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide formation: Finally, the compound is acylated with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while substitution on the aromatic rings can introduce nitro, sulfonyl, or halogen groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-[(4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the phenyl group on the imidazole ring.

    N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide: Similar structure but with a thioether instead of a sulfanyl group.

Uniqueness

N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of both the sulfanyl group and the phenyl-substituted imidazole ring, which may confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H19N3O2S/c1-13-18(14-6-4-3-5-7-14)22-19(20-13)25-12-17(23)21-15-8-10-16(24-2)11-9-15/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

KFXFFEUZAVHVTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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